

# Evaluating the Therapeutic Index of DNDI-6148 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**DNDI-6148**, a novel benzoxaborole compound, has demonstrated significant promise in preclinical studies for the treatment of visceral leishmaniasis (VL). This guide provides a comprehensive comparison of its performance with alternative treatments, supported by experimental data from preclinical models. The evaluation of a drug's therapeutic index—the balance between its efficacy and toxicity—is a critical step in the drug development pipeline. While **DNDI-6148** has shown impressive efficacy, its development for leishmaniasis has been deprioritized due to findings of reproductive toxicity in preclinical models, a crucial factor in its overall therapeutic assessment.[1][2]

## In Vivo Efficacy Against Leishmania Parasites

**DNDI-6148** has shown potent activity in reducing parasite burden in hamster models of visceral leishmaniasis, a standard preclinical model for the disease. Studies have demonstrated a greater than 98% reduction in parasite load in infected hamsters, highlighting its significant antileishmanial properties.[3][4]

## Comparative Efficacy Data in Hamster Models of Visceral Leishmaniasis

The following tables summarize the in vivo efficacy of **DNDI-6148** in comparison to standard treatments, miltefosine and liposomal amphotericin B, in hamster models infected with Leishmania infantum and Leishmania donovani.



Table 1: Efficacy against L. infantum in the Hamster Model

| Compoun<br>d | Dose     | Dosing<br>Schedule       | %<br>Parasite<br>Reductio<br>n (Liver) | % Parasite Reductio n (Spleen) | % Parasite Reductio n (Bone Marrow) | Referenc<br>e           |
|--------------|----------|--------------------------|----------------------------------------|--------------------------------|-------------------------------------|-------------------------|
| DNDI-6148    | 50 mg/kg | Twice daily for 10 days  | >99                                    | >99                            | 98.6                                | Mowbray<br>et al., 2021 |
| Miltefosine  | 40 mg/kg | Once daily<br>for 5 days | ~99                                    | ~99                            | Not<br>Reported                     | Various<br>Sources      |

Table 2: Efficacy against L. donovani in the Hamster Model

| Compoun<br>d                    | Dose              | Dosing<br>Schedule           | %<br>Parasite<br>Reductio<br>n (Liver) | % Parasite Reductio n (Spleen)  | % Parasite Reductio n (Bone Marrow) | Referenc<br>e           |
|---------------------------------|-------------------|------------------------------|----------------------------------------|---------------------------------|-------------------------------------|-------------------------|
| DNDI-6148                       | 25 mg/kg          | Twice daily<br>for 10 days   | 99.7                                   | 99.8                            | 98.4                                | Mowbray<br>et al., 2021 |
| Liposomal<br>Amphoteric<br>in B | 1.5 - 11<br>mg/kg | Single<br>administrati<br>on | >99                                    | >99                             | Not<br>Reported                     | [5]                     |
| Miltefosine                     | 40 mg/kg          | Once daily<br>for 5 days     | Almost<br>complete<br>clearance        | Almost<br>complete<br>clearance | Not<br>Reported                     | [6]                     |

## **Preclinical Safety and Toxicity Profile**

While demonstrating high efficacy, the safety profile of **DNDI-6148** revealed significant concerns during preclinical evaluation, ultimately leading to the discontinuation of its development for visceral leishmaniasis.



## **Reproductive Toxicity**

The primary reason for the deprioritization of **DNDI-6148** for leishmaniasis was the emergence of signals of reproductive toxicity in preclinical studies.[1][2]

Table 3: Reproductive Toxicity of **DNDI-6148** in Rats

| Study Type                                      | Species | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) | Findings                                                                                                                                                                                                                                            | Reference |
|-------------------------------------------------|---------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Fertility and Early<br>Embryonic<br>Development | Rat     | 25 mg/kg/day                                    | NOAEL for maternal and paternal toxicity, as well as fertility and reproductive toxicity, was established at the highest dose evaluated. However, minimal, reversible spermatic changes were observed, and a decrease in uterine weights was noted. | [7]       |

It is important to note that for a related benzoxaborole, compound 28, a 14-day exploratory toxicology study in rats showed significant multi-organ toxicity at a daily dose of 25 mg/kg, and a NOAEL could not be determined at less than 12.5 mg/kg.[8]

## **Mechanism of Action: Targeting CPSF3**



**DNDI-6148**'s antileishmanial activity stems from its inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[3][4] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, **DNDI-6148** disrupts the parasite's ability to produce mature mRNA, leading to cell death. This mechanism is distinct from that of current antileishmanial drugs.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 2. DNDI-6148 | DNDi [dndi.org]
- 3. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of liposome-encapsulated amphotericin B in hamsters and monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dndi.org [dndi.org]
- 8. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Therapeutic Index of DNDI-6148 in Preclinical Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#evaluating-the-therapeutic-index-of-dndi-6148-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com